molecular formula C9H10BrNO2 B1298727 (S)-3-Amino-3-(4-bromophenyl)propanoic acid CAS No. 275826-36-3

(S)-3-Amino-3-(4-bromophenyl)propanoic acid

Cat. No.: B1298727
CAS No.: 275826-36-3
M. Wt: 244.08 g/mol
InChI Key: RBOUYDUXPMAYMJ-QMMMGPOBSA-N
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Description

(S)-3-Amino-3-(4-bromophenyl)propanoic acid is a phenylalanine derivative It is a chiral amino acid with a bromine atom attached to the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(4-bromophenyl)propanoic acid typically involves the bromination of phenylalanine derivatives. One common method is the bromination of (S)-phenylalanine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the para position of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(4-bromophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form the corresponding phenylalanine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of (S)-phenylalanine.

    Substitution: Formation of various substituted phenylalanine derivatives.

Scientific Research Applications

(S)-3-Amino-3-(4-bromophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(4-bromophenyl)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom in the para position of the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The amino group allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(4-bromophenyl)propanoic acid
  • (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Uniqueness

(S)-3-Amino-3-(4-bromophenyl)propanoic acid is unique due to its specific substitution pattern and chiral nature. The presence of the bromine atom at the para position of the phenyl ring and the chiral center at the alpha carbon make it distinct from other phenylalanine derivatives. This uniqueness contributes to its specific chemical reactivity and biological activity.

Properties

IUPAC Name

(3S)-3-amino-3-(4-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOUYDUXPMAYMJ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352361
Record name (3S)-3-Amino-3-(4-bromophenyl)propanoic acid
Source EPA DSSTox
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Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

275826-36-3
Record name (S)-β-Amino-β-(4-bromophenyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=275826-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-3-(4-bromophenyl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-amino-3-(4-bromophenyl)propanoic acid
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Synthesis routes and methods I

Procedure details

4-Bromobenzaldehyde (10 g, 54 mmol), ammonium acetate (8.663 g, 112.4 mmol) and malonic acid (5.6762 g, 54.5 mmol) were refluxed (slow) in absolute ethanol (45 mL) for 150 hours. White solid was filtered and dissolved into a warm (70° C.) solution of 50 mL of Na2CO3 and 50 mL of H2O. This solution was then extracted with 100 mL of diethyl ether three times. The aqueous layer was further acidified to pH 7 to produce white solid β-4-bromophenyl-β-alanine (4.5140 g, 18.49 mmol, 34.2%); MP: 234° C.; IR (KBr): 3061, 1594 cm−1; TLC: RF=0.35 (solvent 24), 0.32 (solvent 25); 1H NMR (D2O/K2CO3): δ 7.42-7.38 (m, 2H), 7.17-7.14 (m, 2H), 4.11-4.07 (t, J=7.25 Hz, 1H), 2.48-2.36 (m, 2H). Anal. Calcd for C9H10BrNO2: C, 44.29; H, 4.13; N, 5.74. Found: C, 44.35; H, 3.93; N, 5.70.
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10 g
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8.663 g
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5.6762 g
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45 mL
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Synthesis routes and methods II

Procedure details

4-Bromobenzaldehyde (50.0 g, 270 mmol), malonic acid (28.1 g, 270 mmol) and ammonium acetate (27.7 g, 359 mmol, 1.3 eq.) are dissolved in ethanol (400 ml). The mixture is heated at reflux for 16 h. The resulting solid is collected on a glass filter funnel, collected with suction filtration and washed with ethanol. The residue is then recrystallized from methanol (80 ml). It is subsequently triturated with ethyl acetate and collected by suction filtration. 41.0 g (0.16 mmol, 62% of theory) of the title compound are obtained as a colorless crystalline solid.
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50 g
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28.1 g
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27.7 g
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400 mL
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Synthesis routes and methods III

Procedure details

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